molecular formula C8H10N2O3 B13132433 2,6-Dimethoxynicotinamide

2,6-Dimethoxynicotinamide

Cat. No.: B13132433
M. Wt: 182.18 g/mol
InChI Key: SZXVYHAENDJPAL-UHFFFAOYSA-N
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Description

2,6-Dimethoxynicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of two methoxy groups attached to the 2nd and 6th positions of the nicotinamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxynicotinamide typically involves the reaction of 2,6-dimethoxypyridine with an appropriate amide source. One common method includes the use of 2,6-dimethoxypyridine and acetamide in the presence of a catalyst such as phosphorus oxychloride. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxynicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium methoxide can replace the methoxy groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced nicotinamide derivatives.

    Substitution: Formation of substituted nicotinamide derivatives.

Scientific Research Applications

2,6-Dimethoxynicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethoxynicotinamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting various biochemical processes. For example, it can inhibit enzymes involved in the synthesis of nucleotides, leading to disruptions in DNA replication and repair. Additionally, it may modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

  • 2,6-Dimethoxybenzoquinone
  • 2,6-Dimethoxyphenol
  • 2,6-Dimethoxypyridine

Comparison: 2,6-Dimethoxynicotinamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to 2,6-Dimethoxybenzoquinone, it has a different core structure, leading to variations in reactivity and applications. Similarly, while 2,6-Dimethoxyphenol and 2,6-Dimethoxypyridine share some structural similarities, their functional groups and overall properties differ, making this compound a unique compound with specific uses in research and industry .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2,6-dimethoxypyridine-3-carboxamide

InChI

InChI=1S/C8H10N2O3/c1-12-6-4-3-5(7(9)11)8(10-6)13-2/h3-4H,1-2H3,(H2,9,11)

InChI Key

SZXVYHAENDJPAL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)N)OC

Origin of Product

United States

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